1-Amino-1-cyclopropyl-2-methylpropan-2-ol

Description

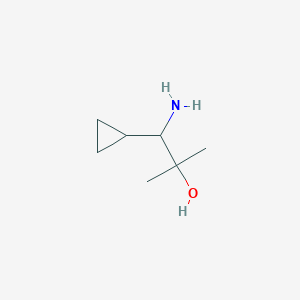

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

1-amino-1-cyclopropyl-2-methylpropan-2-ol |

InChI |

InChI=1S/C7H15NO/c1-7(2,9)6(8)5-3-4-5/h5-6,9H,3-4,8H2,1-2H3 |

InChI Key |

UPUDUWVEAZOVQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C1CC1)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 1 Cyclopropyl 2 Methylpropan 2 Ol and Analogues

Retrosynthetic Strategies for the Construction of the 1-Amino-1-cyclopropyl-2-methylpropan-2-ol Framework

A logical retrosynthetic analysis of this compound suggests several key disconnections. The most prominent strategies involve the formation of the cyclopropane (B1198618) ring, the introduction of the amino group, and the construction of the tertiary alcohol.

Strategy A: Kulinkovich-Szymoniak Reaction-based Approach

One of the most powerful methods for the synthesis of primary cyclopropylamines is the Kulinkovich-Szymoniak reaction. organic-chemistry.orgorganic-chemistry.orgacsgcipr.org This titanium-mediated cyclopropanation of nitriles with Grignard reagents offers a direct route to the 1-aminocyclopropyl core.

The retrosynthesis begins by disconnecting the tertiary alcohol, which can be installed via the addition of a methyl Grignard reagent to a suitable ketone precursor. This leads back to a 1-acetylcyclopropylamine intermediate. This intermediate can be envisioned as arising from a protected 1-aminocyclopropanecarbonitrile. The key retrosynthetic step is the disconnection of the cyclopropane ring via the Kulinkovich-Szymoniak reaction, leading back to a simple nitrile precursor and a Grignard reagent.

Strategy B: Cyclopropanol (B106826) and Chiral Imine Approach

An alternative strategy involves the reaction of a pre-formed cyclopropanol with a chiral N-tert-butanesulfinyl imine. nih.gov This approach is particularly attractive for controlling the stereochemistry at the carbon bearing the amino group.

The retrosynthesis starts with the disconnection of the C-N bond of a protected amino alcohol. The stereocenter can be established through the diastereoselective addition of an organometallic reagent to a chiral N-tert-butanesulfinyl imine derived from a cyclopropyl (B3062369) ketone. The cyclopropyl ketone itself can be synthesized from the corresponding cyclopropanol, which is accessible through the Kulinkovich reaction of an ester.

Enantioselective Synthesis of Chiral this compound

Achieving high enantioselectivity is crucial for the synthesis of biologically active molecules. Several strategies can be employed to control the stereochemistry of this compound.

Asymmetric Catalysis in Stereocenter Formation

Asymmetric catalysis offers an efficient way to generate chiral molecules. For the synthesis of the target compound, asymmetric cyclopropanation is a key strategy. Chiral catalysts can be used to control the formation of the cyclopropane ring, thereby establishing the desired stereochemistry early in the synthetic sequence.

| Catalyst System | Substrate Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| (Salen)Ru(II) complex | α,β-Unsaturated esters | - | Excellent |

| Co(II)-based metalloradical | Dehydroaminocarboxylates | (Z)-selective | High |

| Rh(II) complexes | Alkenes and diazo compounds | Variable | Good to Excellent |

This table presents representative data for asymmetric cyclopropanation reactions that could be adapted for the synthesis of precursors to this compound. nih.govnih.gov

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. wikipedia.org An auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control a subsequent cyclopropanation reaction or the addition of a nucleophile to introduce the amino or hydroxyl group. researchgate.netrsc.orgtcichemicals.comrsc.org

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | Aldol reaction, Cyclopropanation | >95% |

| Camphor-sultam | Michael addition, Claisen rearrangement | High |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Amino acid synthesis | High |

This table provides examples of chiral auxiliaries and their effectiveness in directing stereoselective reactions relevant to the synthesis of the target compound.

Biocatalytic Routes to Enantioenriched this compound

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. mdpi.com Enzymes can be used for both the asymmetric synthesis of the target molecule and the resolution of a racemic mixture.

Engineered enzymes, such as myoglobin (B1173299) or tautomerase variants, have shown promise in catalyzing asymmetric cyclopropanation reactions. wpmucdn.comnih.gov Furthermore, enzymes like 1-aminocyclopropane-1-carboxylate (ACC) deaminase or transaminases could be employed for the enantioselective synthesis of the aminocyclopropyl core or for the kinetic resolution of a racemic mixture of the final compound or a precursor. nih.govoup.comresearchgate.netresearchgate.net

| Enzyme Type | Transformation | Enantiomeric Excess (e.e.) |

| Engineered Myoglobin | Asymmetric Cyclopropanation | High |

| Engineered Tautomerase | Asymmetric Cyclopropanation | High |

| Transaminase | Kinetic Resolution of Amines | >99% |

| Lipase | Kinetic Resolution of Alcohols | >99% |

This table illustrates the potential of various enzyme classes for the enantioselective synthesis of this compound or its key intermediates.

Stereodivergent Synthesis of this compound Diastereomers

As this compound possesses a single stereocenter, the concept of diastereomers is not directly applicable. However, in the synthesis of analogues with additional stereocenters, stereodivergent synthesis would be a valuable strategy. This approach allows for the selective synthesis of any possible diastereomer of a molecule. This can be achieved by carefully selecting the chiral catalyst, auxiliary, or reagent, or by altering the order of reaction steps. For instance, using either the (R) or (S) enantiomer of a chiral auxiliary or catalyst can lead to the formation of opposite enantiomers of the product.

Emerging Methodologies in the Synthesis of this compound

Flow Chemistry Applications

Flow chemistry, or continuous flow chemistry, is a process where a chemical reaction is run in a continuously flowing stream rather than in a traditional batch reactor. This methodology offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and greater scalability. The application of flow chemistry to the synthesis of complex molecules, such as those containing a cyclopropylamine (B47189) moiety, has demonstrated significant potential.

The synthesis of cyclopropylamines and related structures can be challenging due to the high ring strain of the cyclopropane group and the potential for hazardous intermediates or reaction conditions. Flow chemistry mitigates many of these challenges. For instance, the efficient production of cyclopropylamine, a key building block, has been achieved with high efficiency using a continuous-flow microreaction system. acs.org This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a significant increase in yield and a reduction in by-product formation compared to traditional batch methods. acs.org

The table below summarizes the key advantages of using flow chemistry in the synthesis of cyclopropylamine-containing compounds based on recent research findings.

| Feature | Advantage in Flow Chemistry | Reference |

| Reaction Time | Reduced from 48-72 hours in batch to 30 minutes in flow. | rsc.org |

| Yield | High yields, up to 96% for cyclopropylamine synthesis. | acs.org |

| Safety | Improved control over exothermic reactions and hazardous intermediates. | ijprajournal.com |

| Scalability | Straightforward to scale up production by running the system for longer. | mdpi.com |

| Purity | Often results in cleaner reaction profiles and simpler purification. | ijprajournal.com |

These examples underscore the transformative impact of flow chemistry on the synthesis of complex molecules like this compound and its analogues, offering a pathway to more efficient and sustainable chemical manufacturing.

Machine Learning-Assisted Synthesis Route Design

The design of a synthetic route for a novel molecule is a complex task that traditionally relies on the experience and intuition of expert chemists. However, the advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by enabling computer-assisted synthesis planning (CASP). nih.gov These tools can analyze vast databases of chemical reactions and propose viable synthetic pathways for a target molecule, including complex structures like this compound.

Machine learning-based retrosynthesis models work by "deconstructing" the target molecule into simpler, commercially available precursors. acs.orgresearchgate.net This process is guided by learned chemical rules and reaction templates extracted from large datasets of known reactions. nih.govacs.org There are several approaches to ML-assisted retrosynthesis:

Template-based methods utilize a library of predefined reaction templates to identify possible disconnections in the target molecule. nih.govacs.org

Template-free methods learn the underlying patterns of chemical reactivity directly from the data, allowing for the prediction of novel reactions. illinois.edu

Hybrid and reinforcement learning approaches combine elements of both and can learn from simulated synthesis attempts to improve their predictions over time. acs.org

For a molecule like this compound, an ML model would likely identify key disconnections, such as the formation of the C-N bond or the construction of the cyclopropane ring. The model would then suggest a series of reactions and starting materials to build the molecule, ranking the proposed routes based on factors like predicted yield, cost of starting materials, and number of steps. acs.org

The power of these AI tools lies in their ability to explore a vast chemical space and identify non-obvious synthetic routes that a human chemist might overlook. acs.org The integration of machine learning into the synthesis design workflow has the potential to significantly accelerate the discovery and development of new molecules by reducing the time and resources spent on designing and optimizing synthetic pathways. researchgate.netillinois.edu

The table below outlines the different machine learning approaches and their key characteristics in the context of synthesis route design.

| Machine Learning Approach | Description | Key Features | Reference |

| Template-Based | Uses a predefined set of reaction rules to propose retrosynthetic disconnections. | High accuracy for known reaction types, but limited by the template library. | nih.govacs.org |

| Template-Free | Learns reaction patterns directly from data, enabling the prediction of novel transformations. | Greater potential for discovering novel synthetic routes. | illinois.edu |

| Reinforcement Learning | The model learns and improves its predictions through trial and error in a simulated environment. | Can optimize for multi-step synthesis and achieve state-of-the-art performance. | acs.org |

By leveraging the predictive power of machine learning, chemists can design more efficient and innovative synthetic routes for complex target molecules, thereby accelerating the pace of chemical research and development.

Advanced Stereochemical Investigations of 1 Amino 1 Cyclopropyl 2 Methylpropan 2 Ol

Determination of Absolute and Relative Configurations in Chiral 1-Amino-1-cyclopropyl-2-methylpropan-2-ol

The molecule this compound possesses two stereocenters: one at the carbon atom of the cyclopropyl (B3062369) ring attached to the amino group, and the other at the tertiary alcohol carbon. This gives rise to four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). However, there is no available data from experimental studies such as X-ray crystallography or stereoselective synthesis that would definitively assign the absolute or relative configurations of these isomers.

For analogous chiral cyclopropylamine (B47189) derivatives, stereoselective synthesis is often employed to establish the configuration of the stereocenters. organic-chemistry.orgresearchgate.net These methods typically involve the use of chiral auxiliaries or catalysts to control the facial selectivity of key bond-forming reactions. organic-chemistry.org Subsequent spectroscopic analysis, often including Nuclear Overhauser Effect (NOE) NMR experiments, can help to elucidate the relative stereochemistry. researchgate.net Without such studies on this compound, any discussion of its specific stereoisomers remains speculative.

Conformational Analysis of this compound

The conformational preferences of a molecule are dictated by a complex interplay of steric and electronic effects. For this compound, rotation around the single bonds would give rise to various conformers.

Intramolecular Interactions and Their Influence on Conformational Preferences

In molecules containing both hydroxyl and amino groups, intramolecular hydrogen bonding can play a crucial role in stabilizing specific conformations. It is plausible that in this compound, a hydrogen bond could form between the hydroxyl group (as a donor) and the lone pair of the amino group (as an acceptor), or vice versa. The formation of such a bond would lead to a cyclic-like arrangement, significantly influencing the molecule's preferred shape. The strength of this interaction would depend on the distance and orientation of the functional groups, which are in turn governed by the rotational barriers of the connecting single bonds. Studies on simpler amino alcohols have shown that the presence and strength of intramolecular hydrogen bonds can be investigated using techniques like infrared (IR) spectroscopy and computational modeling.

The cyclopropyl group itself imposes significant conformational constraints due to its rigid three-membered ring structure. researchgate.net Research on peptides containing 1-aminocyclopropane-1-carboxylic acid (a related structure) indicates that the cyclopropyl ring restricts the available conformational space, leading to well-defined secondary structures. nih.govresearchgate.net

Dynamic Stereochemistry and Energy Barriers to Conformational Exchange

The interconversion between different conformers is associated with energy barriers. The magnitude of these barriers determines the rate of conformational exchange at a given temperature. For this compound, the primary rotations influencing its dynamic stereochemistry would be around the C-C bond connecting the cyclopropyl ring to the amino-bearing carbon and the C-C bond between the two stereocenters.

No experimental or computational studies are available that have determined the rotational energy barriers for this specific molecule. Such investigations would typically involve variable-temperature NMR spectroscopy or high-level quantum mechanical calculations to map the potential energy surface as a function of dihedral angles.

Stereoelectronic Effects within the this compound Scaffold

Stereoelectronic effects arise from the interaction of electron orbitals and can have a profound impact on molecular geometry and reactivity. In the context of this compound, the orientation of the amino and hydroxyl groups relative to the cyclopropyl ring and each other would be influenced by such effects.

The interaction between the lone pair of the nitrogen atom and the adjacent C-C bonds of the cyclopropyl ring is a key stereoelectronic consideration. The unique electronic nature of the cyclopropane (B1198618) ring, with its "bent" bonds having significant p-character, can lead to interesting orbital interactions. However, without specific computational or experimental data for this molecule, a detailed analysis of these effects is not possible.

Reactivity Profiles and Mechanistic Studies of 1 Amino 1 Cyclopropyl 2 Methylpropan 2 Ol

Reactivity of the Amino Functionality in 1-Amino-1-cyclopropyl-2-methylpropan-2-ol

The primary amino group (-NH₂) in this compound is a key site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers, leading to the formation of a variety of derivatives.

The nucleophilicity of the amino group is fundamental to its role in chemical transformations. It can participate in a wide array of reactions, including alkylation and acylation, to yield more complex molecular architectures. The general mechanism for nucleophilic attack involves the donation of the nitrogen's lone pair to an electrophile, forming a new nitrogen-carbon or nitrogen-heteroatom bond.

In a representative reaction, the amino group can be acylated by reacting with an acid chloride, such as acetyl chloride, in the presence of a base to neutralize the HCl byproduct. This results in the formation of an N-acyl derivative.

Table 1: Representative Nucleophilic Acylation of this compound

| Electrophile | Reagent | Product |

| Acetyl chloride | Pyridine | N-(1-cyclopropyl-2-hydroxy-2-methylpropyl)acetamide |

| Benzoyl chloride | Triethylamine | N-(1-cyclopropyl-2-hydroxy-2-methylpropyl)benzamide |

This table presents hypothetical data based on the expected reactivity of primary amines.

Amidation: The amino group of this compound can react with carboxylic acids to form amides. This reaction typically requires activation of the carboxylic acid, for example, by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of the amide bond. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Imine Formation: The primary amine can also undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is generally reversible and is often catalyzed by acid. The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine.

Table 2: Imine Formation with this compound

| Carbonyl Compound | Catalyst | Product (Imine) |

| Benzaldehyde | Acetic acid | N-(benzylidene)-1-cyclopropyl-2-methylpropan-2-ol |

| Acetone | p-Toluenesulfonic acid | N-(propan-2-ylidene)-1-cyclopropyl-2-methylpropan-2-ol |

This table presents hypothetical data based on the expected reactivity of primary amines with carbonyl compounds.

Transformations Involving the Tertiary Hydroxyl Group of this compound

The tertiary hydroxyl group (-OH) in the molecule is less reactive than the primary amino group. However, under specific conditions, it can be derivatized or participate in elimination and rearrangement reactions.

Etherification: The formation of an ether from the tertiary alcohol can be achieved through a Williamson-like ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Due to the steric hindrance of the tertiary center, this reaction may require forcing conditions.

Esterification: Direct esterification with a carboxylic acid is generally difficult with a tertiary alcohol due to steric hindrance and the poor leaving group nature of the hydroxyl group. However, the reaction can be facilitated by using a more reactive acylating agent, such as an acid anhydride (B1165640) or an acid chloride, in the presence of a suitable catalyst or base.

Under strong acidic conditions and heat, the tertiary alcohol can undergo dehydration (elimination of water) to form an alkene. This reaction proceeds via an E1 mechanism, involving the formation of a tertiary carbocation intermediate after protonation of the hydroxyl group and its departure as water. The stability of the tertiary carbocation favors this pathway.

A potential rearrangement, such as a Wagner-Meerwein rearrangement, could occur if a more stable carbocation can be formed. However, in this specific structure, the adjacent cyclopropyl (B3062369) group may influence the stability and reaction pathway of the carbocation intermediate.

Cyclopropyl Ring Reactivity in this compound

The cyclopropyl group is a three-membered ring with significant ring strain, which imparts unique reactivity. The C-C bonds have a higher p-character than typical alkanes, giving the ring some properties of a double bond. This allows it to undergo ring-opening reactions under certain conditions.

Ring-opening of aminocyclopropanes can be initiated by various methods, including oxidation or treatment with strong acids or electrophiles. For instance, reaction with a strong acid could lead to protonation of the cyclopropyl ring, followed by nucleophilic attack and ring cleavage. The regioselectivity of the ring-opening would be influenced by the electronic effects of the amino and hydroxyl-containing substituent.

Table 3: Potential Reactivity of the Cyclopropyl Ring

| Reaction Type | Reagents | Potential Outcome |

| Acid-catalyzed ring opening | HBr | Formation of a ring-opened bromo-amine |

| Oxidative ring cleavage | Strong oxidizing agent | Formation of various chain-opened products |

This table presents hypothetical data based on the general reactivity of cyclopropane (B1198618) rings.

Electrophilic and Nucleophilic Ring Opening Reactions

The cyclopropane ring in this compound can theoretically undergo both electrophilic and nucleophilic ring-opening reactions.

Electrophilic Ring Opening: In the presence of strong electrophiles, the cyclopropane ring can be activated towards cleavage. The regioselectivity of such a reaction would be influenced by the directing effects of the amino and hydroxyl substituents. Protonation of the amino group or the hydroxyl group under acidic conditions could facilitate ring opening, leading to the formation of a carbocationic intermediate. The stability of this intermediate would dictate the final product distribution.

Nucleophilic Ring Opening: While less common for simple cyclopropanes, the presence of activating groups can render the ring susceptible to nucleophilic attack. In the case of this compound, intramolecular nucleophilic attack by the amino or hydroxyl group, potentially after activation, could be envisioned, although this is highly speculative without experimental evidence.

Strain-Release Transformations and Rearrangements

The high ring strain of the cyclopropyl group makes it prone to various rearrangements that lead to more stable, less strained structures. For aminocyclopropyl carbinols, rearrangements can be initiated by the formation of a reactive intermediate, such as a carbocation adjacent to the ring.

One possible, though unconfirmed, rearrangement for this compound could involve a pinacol-type rearrangement if a carbocation were to be generated at the tertiary carbinol center. This could potentially lead to ring expansion or the formation of an unsaturated amine.

Participation of this compound in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The bifunctional nature of this compound, possessing both a primary amine and a tertiary alcohol, suggests its potential as a building block in certain MCRs.

For instance, the primary amino group could participate in imine-forming MCRs, such as the Ugi or Passerini reactions, provided the steric hindrance from the adjacent quaternary center is not prohibitive. However, no specific examples of this compound being used in such reactions have been documented in the available literature.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

A quantitative understanding of the reactivity of this compound would require detailed kinetic and thermodynamic studies.

Kinetics: Kinetic studies would be essential to determine the rate constants for its potential reactions, such as ring-opening or rearrangements, under various conditions (e.g., different temperatures, solvents, and catalysts). This data would provide insight into the activation energies of these processes and help to elucidate the reaction mechanisms.

Thermodynamics: Thermodynamic studies would provide information on the relative stabilities of the reactant and potential products, indicating the driving force for any observed transformations. The release of ring strain is a significant thermodynamic driving force in many reactions of cyclopropanes.

Unfortunately, a search of the scientific literature did not yield any specific kinetic or thermodynamic data for reactions involving this compound.

Computational Chemistry and Theoretical Characterization of 1 Amino 1 Cyclopropyl 2 Methylpropan 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. However, a thorough search of scholarly articles and chemical databases yielded no specific studies that have applied DFT methods to 1-Amino-1-cyclopropyl-2-methylpropan-2-ol.

Optimization of Molecular Geometries and Conformational Energy Landscapes

There are no published data on the optimized molecular geometry or the conformational energy landscape of this compound. Such studies would typically involve computational scans of rotatable bonds to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

No theoretical predictions of spectroscopic parameters for this compound are available in the current scientific literature. DFT calculations are frequently used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which can aid in the experimental characterization of a compound. Without such studies, no data tables for these predicted parameters can be provided.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Energetics and Bond Dissociation Energies

High-accuracy computational methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), or other ab initio techniques provide very precise calculations of molecular energies. These methods are often employed to determine thermodynamic properties and bond dissociation energies. A review of the literature indicates that no such high-accuracy energetic analyses have been performed or published for this compound.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into the dynamic behavior of a compound, including its interactions with solvents. There are no available studies that have conducted molecular dynamics simulations on this compound to investigate its behavior in different solvent environments or its conformational dynamics.

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Computational chemistry is a valuable tool for exploring potential reaction pathways and identifying the structures and energies of transition states. This allows for a deeper understanding of a molecule's reactivity and potential synthesis routes. No computational studies on the reaction mechanisms involving this compound, including transition state analyses, have been published.

Machine Learning and Artificial Intelligence in the Exploration of this compound's Chemical Space

The application of machine learning (ML) and artificial intelligence (AI) in chemistry is a rapidly growing field, often used to predict properties, explore chemical space for related molecules, and accelerate drug discovery. However, there is no evidence in the scientific literature of ML or AI models being specifically trained on or used to explore the chemical space around this compound.

Applications of 1 Amino 1 Cyclopropyl 2 Methylpropan 2 Ol in Advanced Organic Synthesis

1-Amino-1-cyclopropyl-2-methylpropan-2-ol as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are fundamental to the synthesis of complex, enantiomerically pure molecules, particularly in the fields of natural product synthesis and medicinal chemistry. The incorporation of rigid structural motifs can impart specific conformational constraints, which are often crucial for biological activity. The cyclopropane (B1198618) ring in this compound provides such rigidity, making it an attractive synthon.

The synthesis of natural products often represents a significant challenge in organic chemistry due to their intricate and highly stereospecific architectures. Cyclopropane-containing natural products are found in a diverse range of biologically active compounds, including terpenes, fatty acid metabolites, and amino acids. acs.orgnih.gov The stereoselective synthesis of these molecules is of paramount importance, and chiral building blocks containing the cyclopropyl (B3062369) moiety are highly sought after.

While specific examples detailing the use of this compound in the total synthesis of a natural product are not extensively documented in the literature, its structural features suggest its potential utility. Chiral amino alcohols are crucial intermediates in the synthesis of many natural products and pharmaceuticals. The presence of the cyclopropyl group offers a unique conformational rigidity that can be exploited to control the stereochemical outcome of subsequent reactions. For instance, cyclopropane-containing amino acids are known to be important for creating conformationally restricted peptidomimetics. nih.gov

The general strategy for incorporating such a building block would involve leveraging its existing stereocenter to direct the formation of new stereocenters, a common practice in stereocontrolled synthesis.

The quest for novel therapeutic agents relies heavily on the ability to generate diverse libraries of small molecules with well-defined three-dimensional structures. This compound can serve as a versatile scaffold for the synthesis of such libraries. The amino and hydroxyl groups provide two points for diversification, allowing for the attachment of various functional groups through reactions such as amidation, alkylation, and esterification.

The rigid cyclopropane unit helps to project these appended functionalities into specific regions of space, which is critical for targeted interactions with biological macromolecules like proteins and enzymes. This approach allows for the systematic exploration of chemical space around a rigid core, increasing the probability of discovering molecules with desired biological activities. For example, the synthesis of cyclopropyl-containing lead-like compounds and fragments has been demonstrated as a valuable strategy in drug discovery. nih.gov

Ligand Design and Coordination Chemistry Utilizing this compound

The development of chiral ligands is at the heart of asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. Chiral amino alcohols are a privileged class of precursors for the synthesis of a wide variety of successful ligands. nih.gov

One of the most prominent classes of ligands derived from chiral amino alcohols are bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. wordpress.com These ligands, when complexed with a metal center (e.g., copper, rhodium, palladium), form highly effective and selective catalysts for a wide range of asymmetric transformations, including cyclopropanation, Diels-Alder reactions, and aldol reactions. nih.gov

The synthesis of the oxazoline ring is typically achieved through the cyclization of a 2-amino alcohol with a nitrile or a carboxylic acid derivative. organic-chemistry.orgmdpi.com this compound is an ideal precursor for this transformation, which would yield a chiral oxazoline with a cyclopropyl substituent at the stereogenic center. The rigidity and steric bulk of the cyclopropyl group can significantly influence the chiral environment around the metal center, potentially leading to high levels of enantioselectivity in catalytic reactions.

| Reaction | Catalyst (Hypothetical) | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Asymmetric Cyclopropanation | Cu(I)-BOX Ligand derived from this compound | Styrene | >90 | >95 |

This table presents hypothetical data based on the typical performance of analogous BOX ligands in asymmetric cyclopropanation reactions.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While the majority of MOF linkers are based on rigid aromatic carboxylic acids, there is growing interest in the use of aliphatic linkers to introduce flexibility and different functionalities. mdpi.com Amino-functionalized linkers are also of interest for their potential to act as basic sites within the framework or for post-synthetic modification. rsc.orgnih.gov

The use of an aliphatic amino alcohol like this compound as a primary linker in MOF synthesis is not a conventional approach, as the formation of stable, porous frameworks typically relies on stronger coordination bonds, such as those formed with carboxylates. However, it could potentially be incorporated into a linker through derivatization, for example, by attaching it to a larger, more traditional linker molecule to introduce chirality and specific functional groups into the pores of the MOF. Amino acid-derived MOFs have been explored, demonstrating the feasibility of incorporating chiral, functional moieties. nih.gov

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The amino and hydroxyl groups of this compound make it a valuable precursor for the synthesis of various heterocycles.

As previously mentioned, the most direct application is the synthesis of chiral 2-oxazolines. This reaction typically proceeds via the condensation of the amino alcohol with a carboxylic acid, followed by cyclization, or through reaction with a nitrile under acidic or basic conditions. mdpi.comresearchgate.net The resulting cyclopropyl-substituted oxazoline is a valuable chiral intermediate in its own right and can be used in the synthesis of more complex molecules or as a chiral ligand. nih.gov

Furthermore, the bifunctional nature of this compound could allow for its use in the synthesis of other heterocyclic systems, such as spiro-heterocycles, where the cyclopropane ring forms part of a spirocyclic junction. researchgate.netrsc.org The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones, for example, highlights the utility of the cyclopropane motif in constructing complex heterocyclic architectures. mdpi.com

The table below outlines the general synthesis of a 2-oxazoline from an amino alcohol, a key potential application for this compound.

| Starting Materials | Reaction Conditions | Product |

| This compound, Carboxylic Acid | Dehydrating agent (e.g., DMT-MM) or acid catalyst (e.g., TfOH) | Chiral 2-oxazoline |

| This compound, Nitrile | Acid or base catalysis | Chiral 2-oxazoline |

Polymer Chemistry Applications of this compound Derivatives

While direct applications of this compound in polymer chemistry are not yet extensively documented in scientific literature, the unique structural features of its derivatives suggest significant potential in advanced organic synthesis and materials science. The bifunctionality of the amino and hydroxyl groups, coupled with the inherent reactivity of the strained cyclopropyl ring, opens avenues for the creation of novel polymers with tailored properties. These derivatives are valuable as monomers for polymerization and as agents for modifying existing polymer structures.

The presence of both an amino group (-NH₂) and a hydroxyl group (-OH) in the same molecule categorizes this compound derivatives as amino alcohols. scbt.comevitachem.com This dual functionality is crucial for the development of polymers, as it allows for unique interactions and properties that can enhance material performance and stability. scbt.com In materials science, amino alcohols are utilized to modify surfaces, improve adhesion, and create materials with specific reactivities. scbt.com

The primary amine of this compound derivatives can act as a nucleophile, making it suitable for various polymerization reactions. For instance, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The hydroxyl group can also participate in polymerization, reacting with diisocyanates to produce polyurethanes or with dicarboxylic acids to yield polyesters. This dual reactivity enables the synthesis of complex polymer architectures such as hyperbranched polymers or dendrimers.

Furthermore, the cyclopropyl group introduces ring strain, which can be exploited in ring-opening polymerization (ROP) to create polymers with unique backbone structures. The combination of these reactive sites makes this compound derivatives versatile building blocks for a new generation of functional polymers.

Monomers for Step-Growth Polymerization

Derivatives of this compound are promising candidates for step-growth polymerization, a process where bifunctional or multifunctional monomers react to form long polymer chains. The amino and hydroxyl groups can react with a variety of comonomers to produce a range of polymers with distinct properties.

For example, the reaction of a diamine derivative of this compound with a diacyl chloride would lead to the formation of a polyamide. The incorporation of the cyclopropyl moiety into the polymer backbone is expected to influence the material's thermal and mechanical properties, potentially increasing rigidity and thermal stability.

Similarly, a diol derivative could be used in the synthesis of polyesters and polyurethanes. The bulky cyclopropyl group would likely disrupt chain packing, leading to amorphous polymers with lower melting points and increased solubility in common organic solvents.

The table below illustrates the potential properties of polymers synthesized from this compound derivatives.

| Polymer Type | Comonomer | Potential Properties | Potential Applications |

| Polyamide | Diacyl Chloride | High thermal stability, increased rigidity | High-performance fibers, engineering plastics |

| Polyester | Dicarboxylic Acid | Good solubility, amorphous nature | Coatings, adhesives |

| Polyurethane | Diisocyanate | Enhanced hydrolytic stability, biocompatibility | Biomedical implants, elastomers |

Initiators and Monomers in Ring-Opening Polymerization

The strained three-membered ring of this compound derivatives makes them intriguing candidates for ring-opening polymerization (ROP). While ROP of cyclopropane itself is not common, the presence of activating groups can facilitate this process. The amino and hydroxyl groups on these derivatives could act as internal nucleophiles or be modified to introduce functionalities that promote ring-opening.

For instance, under acidic conditions, the cyclopropyl group could be protonated, making it susceptible to nucleophilic attack and subsequent polymerization. The resulting polymer would feature a unique repeating unit in its backbone, which could impart novel properties to the material.

Moreover, the hydroxyl group of this compound derivatives can be used to initiate the ROP of other cyclic monomers, such as lactones or epoxides. This would result in the formation of graft copolymers, where polyester or polyether chains are attached to a polymer backbone containing the cyclopropylamine (B47189) moiety.

The table below outlines the potential outcomes of using this compound derivatives in ROP.

| Role in ROP | Cyclic Monomer | Resulting Polymer Architecture | Potential Characteristics |

| Monomer | (Self-polymerization) | Linear polymer with opened cyclopropane units | Novel backbone structure, potentially biodegradable |

| Initiator | Lactide | Graft copolymer with polylactide side chains | Enhanced biocompatibility and tunable degradation rates |

| Initiator | Caprolactone | Graft copolymer with polycaprolactone side chains | Increased flexibility and toughness |

Modifiers for Polymer Surfaces and Properties

The amino and hydroxyl groups of this compound derivatives also allow them to be used as modifiers for existing polymers. These functional groups can be grafted onto polymer surfaces to alter their chemical and physical properties.

For example, the amine group can be reacted with polymers containing electrophilic groups, such as epoxides or acid chlorides, to introduce the cyclopropyl moiety onto the polymer surface. This could enhance the surface's hydrophobicity and alter its adhesive properties.

Additionally, these derivatives can be used as crosslinking agents for polymers containing complementary functional groups. The bifunctional nature of the molecule allows it to form bridges between polymer chains, increasing the material's molecular weight and improving its mechanical strength and thermal resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.